Mepiprazole
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Overview
Description
Mepiprazole, also known by its brand name Psigodal, is an anxiolytic drug belonging to the phenylpiperazine group. It possesses additional antidepressant properties and is primarily marketed in Spain for the treatment of anxiety neuroses . This compound acts as a 5-HT2A and α1-adrenergic receptor antagonist and has been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents .
Preparation Methods
The synthesis of mepiprazole involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(5-methyl-1H-pyrazol-3-yl)ethyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Mepiprazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the phenyl ring or the piperazine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions include N-oxides, amines, and substituted derivatives .
Scientific Research Applications
Mepiprazole has been extensively studied for its psychotropic effects. It has shown efficacy in treating anxiety neuroses and has been investigated for its potential benefits in relieving symptoms of irritable bowel syndrome . In addition to its clinical applications, this compound has been used in research to study the uptake and retention of monoamines in rat brain synaptosomes, providing insights into its mechanism of action and potential therapeutic uses .
Mechanism of Action
Mepiprazole exerts its effects by acting as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine, leading to increased concentrations of these neurotransmitters at the receptor sites . This dual action of uptake inhibition and release contributes to its anxiolytic and antidepressant properties .
Comparison with Similar Compounds
Mepiprazole is similar to other phenylpiperazine compounds such as trazodone, nefazodone, and etoperidone. These compounds also act as serotonin antagonists and reuptake inhibitors (SARI) and produce active metabolites like m-chlorophenylpiperazine (mCPP) . this compound’s unique combination of receptor antagonism and neurotransmitter release sets it apart from its counterparts, offering a distinct therapeutic profile .
Similar Compounds
- Trazodone
- Nefazodone
- Etoperidone
- Acaprazine
- Enpiprazole
- Lorpiprazole
- Tolpiprazole
Properties
CAS No. |
20326-12-9 |
---|---|
Molecular Formula |
C16H21ClN4 |
Molecular Weight |
304.82 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |
InChI Key |
DOTIMEKVTCOGED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
20326-12-9 | |
Related CAS |
20344-15-4 (di-hydrochloride) |
Synonyms |
1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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